4-bromo-4H-isoquinolin-3-one
Description
Context within Isoquinolinone Chemistry
The isoquinolinone framework is a foundational structure in many natural products and pharmacologically active molecules. google.com These structures are broadly classified based on the position of the carbonyl group within the heterocyclic ring. The two primary isomers are:
Isoquinolin-1(2H)-one: The most common and extensively studied isomer, where the carbonyl group is at the C-1 position.
Isoquinolin-3(2H)-one: A less common isomer, with the carbonyl at the C-3 position.
4-Bromo-2H-isoquinolin-3-one belongs to the latter, less explored class. Its defining chemical characteristic is the lactam-lactim tautomerism, an equilibrium between the amide (keto) and imidic acid (enol) forms. While the keto form is often the more stable tautomer in the solid state and in many solvents, the enol form can be present and participate in reactions. This equilibrium is crucial for understanding the molecule's reactivity, as different functional groups are exposed in each form (a ketone and secondary amine in the lactam; a hydroxyl group and an imine in the lactim).
Significance in Heterocyclic Chemistry and Organic Synthesis
The primary significance of 4-bromo-2H-isoquinolin-3-one in organic synthesis stems from its nature as a functionalized building block. The presence of a bromine atom on the aromatic ring is of particular importance. Halogenated heterocycles are exceptionally useful intermediates because the halogen acts as a versatile synthetic handle for constructing more complex molecules.
Research Findings and Synthetic Utility:
Synthetic Potential: The bromine atom at the C-4 position can be replaced through various substitution reactions. More significantly, it serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 3-oxo-isoquinoline derivatives.
Reactive Sites: The molecule possesses two key sites for chemical modification:
The C-4 position, where the bromine atom can be substituted.
The C-3 position, where the hydroxyl group (in the enol form) can undergo reactions such as oxidation or etherification.
Challenges in Synthesis: The synthesis of the isoquinolin-3-one skeleton is less straightforward than that of the 1-one isomer. While modern methods like the palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides are effective for producing brominated isoquinolines, these routes have been shown to selectively yield 4-bromoisoquinolin-1(2H)-one derivatives under the reported conditions. google.comresearchgate.net Classical methods for isoquinoline (B145761) synthesis, such as the Gabriel-Colman rearrangement, offer potential pathways but a specific, high-yield synthesis for the 4-bromo-3-oxo isomer is not well-documented in peer-reviewed literature, presenting a challenge for its widespread application. wikipedia.orgdrugfuture.com
Despite the synthetic challenges, the potential applications for derivatives of 4-bromoisoquinolin-3-one are noteworthy. The broader isoquinolinone class is known to exhibit a range of biological activities, including antitumor and vasodilatory effects. google.com Therefore, 4-bromoisoquinolin-3-one serves as a valuable starting point for developing novel compounds for medicinal chemistry research and for creating unique structures for material science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
4-bromo-4H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5,8H |
InChI Key |
WCHWNHOCAVUAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=O)N=CC2=C1)Br |
Origin of Product |
United States |
Reaction Pathways and Derivatization Strategies for 4 Bromo 4h Isoquinolin 3 One and Its Derivatives
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C4 position of the 4-bromo-4H-isoquinolin-3-one scaffold is susceptible to nucleophilic attack, enabling the introduction of a variety of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Introduction of Diverse Chemical Moieties
Nucleophilic substitution reactions allow for the displacement of the bromide ion by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. While direct examples with this compound are not extensively documented in readily available literature, the principles of nucleophilic aromatic substitution on similar halo-azaheterocycles suggest that various nucleophiles can be employed. For instance, alkoxides (RO⁻) and thiolates (RS⁻) can be used to introduce alkoxy and alkylthio groups, respectively. Similarly, amines and other nitrogen-based nucleophiles can be utilized to forge new C-N bonds, expanding the molecular diversity of the isoquinolinone core. The reactivity of the substrate can be influenced by the electronic nature of the isoquinolinone ring and the reaction conditions employed.
Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds is a fundamental pursuit in organic synthesis. This compound serves as an excellent substrate for several powerful carbon-carbon bond-forming reactions, facilitating the elaboration of its core structure.
Eschenmoser Coupling Reactions with Thioamides
A notable derivatization strategy for isoquinoline-1,3(2H,4H)-dione systems, which are closely related to this compound, involves the Eschenmoser coupling reaction. This reaction allows for the formation of a carbon-carbon double bond at the C4 position. Research has shown that 4-bromoisoquinoline-1,3(2H,4H)-diones react with a variety of thioamides under mild conditions to yield (Z)-4-((substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones. wikipedia.org These reactions often proceed in good yields (43-95%) in polar aprotic solvents like DMF or MeCN at temperatures ranging from 25-60 °C, and notably, can occur without the need for a base or a thiophile. wikipedia.org
The success of the Eschenmoser coupling is influenced by the nature of the thioamide. While secondary thioamides such as thioacetanilides and N-substituted thiobenzanilides participate effectively in the coupling, primary thioamides like thiobenzamide (B147508) and thioacetamide (B46855) can lead to different reaction pathways depending on the substitution pattern of the isoquinolinone core. nih.gov For instance, the reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one with primary thioamides can result in the formation of thiazole (B1198619) derivatives through a competing Hantzsch thiazole synthesis pathway. nih.gov
| Starting Material | Thioamide | Product | Yield (%) | Reference |
| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Substituted thioformanilides | (Z)-4-((Substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-dione | 43-95 | wikipedia.org |
| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Substituted thioacetanilides | (Z)-4-((Substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-dione | 43-95 | wikipedia.org |
| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Substituted thiobenzanilides | (Z)-4-((Substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-dione | 43-95 | wikipedia.org |
Transition-Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki Coupling)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom in this compound makes it an ideal candidate for such transformations.
The Heck reaction , another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. wikipedia.org This reaction would allow for the introduction of alkenyl substituents at the C4 position of the isoquinolinone ring. The reaction typically requires a palladium catalyst, a base, and the desired alkene. wikipedia.org
The Sonogashira coupling provides a route to synthesize alkynyl-substituted isoquinolinones by coupling the bromo-derivative with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, base | 4-Aryl/alkyl/alkenyl/alkynyl-isoquinolin-3-ones |
| Heck | Alkenes | Pd catalyst, base | 4-Alkenyl-isoquinolin-3-ones |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-isoquinolin-3-ones |
Carbon-Heteroatom Bond Formations
The formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active molecules. This compound is a suitable substrate for reactions that introduce nitrogen, oxygen, and sulfur functionalities.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This reaction is a powerful tool for the synthesis of N-arylated compounds. Studies have shown the successful Buchwald-Hartwig coupling of isoquinolin-3-amines with various substituted aryl halides, demonstrating the feasibility of this reaction on the isoquinoline (B145761) scaffold. researchgate.net This suggests that this compound could be effectively coupled with a wide range of primary and secondary amines to generate 4-amino-substituted isoquinolinones.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen and carbon-sulfur bonds. nih.gov This reaction typically involves the coupling of an aryl halide with an alcohol, phenol, or thiol. The Ullmann condensation offers a complementary approach to palladium-catalyzed methods for the introduction of O- and S-linked substituents at the C4 position of the isoquinolinone ring.
| Reaction | Nucleophile | Catalyst System (Typical) | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, ligand, base | 4-Amino-4H-isoquinolin-3-ones |
| Ullmann Condensation | Alcohols/Phenols | Cu catalyst, base | 4-Alkoxy/Aryloxy-4H-isoquinolin-3-ones |
| Ullmann Condensation | Thiols | Cu catalyst, base | 4-Alkylthio/Arylthio-4H-isoquinolin-3-ones |
Oxidative Annulation and Cascade Cyclization Reactions
More complex heterocyclic systems can be constructed from this compound and its derivatives through oxidative annulation and cascade cyclization reactions. These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.
Rhodium(III)-catalyzed oxidative annulation reactions of isoquinolones with various coupling partners, such as alkynes and alkenes, have been developed to construct fused polycyclic aromatic compounds. These reactions typically proceed through C-H bond activation of the isoquinolone core. While direct examples starting from this compound are not prevalent, the bromine atom could potentially be retained or participate in subsequent transformations, offering further synthetic utility.
Cascade cyclization reactions, often initiated by the formation of a new bond at a different position of the molecule, can also involve the isoquinolinone scaffold. For instance, the synthesis of 4-bromo quinolines has been achieved through a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. The resulting bromo-quinoline products are then amenable to further functionalization through coupling or nucleophilic substitution reactions. This highlights the potential for developing cascade sequences that incorporate the this compound moiety to build intricate molecular architectures.
Photochemical Rearrangements and Directed C-H Functionalization
The exploration of photochemical reactions and directed C-H functionalization on the this compound framework opens up new possibilities for creating diverse and complex molecular architectures. These modern synthetic techniques offer pathways to derivatives that may be challenging to access through traditional methods.
Photochemical Rearrangements
While specific studies on the photochemical rearrangements of this compound are not extensively documented in publicly available literature, the photochemical behavior of related isoquinoline and quinolone systems provides a basis for predicting potential transformations. The core structure of this compound contains a conjugated enone-like system within the heterocyclic ring, which is a well-known chromophore that can undergo various photochemical reactions.
One highly relevant example involves the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. nih.gov These compounds, upon irradiation with blue LEDs, have been shown to undergo insertion reactions into O-H, S-H, and even C-H bonds. nih.gov This suggests that a photochemically generated reactive intermediate from a derivative of this compound could potentially engage in intramolecular rearrangements or intermolecular reactions.
For instance, the photolysis of related diazo compounds can lead to the formation of a carbene intermediate, which could then undergo a variety of transformations, including cyclopropanation, Wolff rearrangement, or C-H insertion. Although not a direct rearrangement of the this compound itself, the generation of a reactive center at the C4-position under photochemical conditions highlights the potential for light-induced transformations on this scaffold.
Table 1: Photochemical Insertion Reactions of 4-Diazoisoquinoline-1,3(2H,4H)-dione Derivatives nih.gov
| Reactant | Product | Yield (%) |
|---|---|---|
| Alcohol (R-OH) | O-H Insertion Product | 55-95 |
| Thiol (R-SH) | S-H Insertion Product | 60-85 |
Directed C-H Functionalization
Directed C-H functionalization has emerged as a powerful tool in organic synthesis for the selective modification of specific C-H bonds, often utilizing transition metal catalysts. snnu.edu.cnrsc.orgnih.gov The isoquinoline nucleus is a privileged scaffold for such transformations, and various methods have been developed for its functionalization. acs.orgresearchgate.net These established strategies can be extrapolated to the this compound system.
The nitrogen atom within the isoquinolinone ring can act as an endogenous directing group, facilitating the activation of nearby C-H bonds by a transition metal catalyst. This approach allows for high regioselectivity in the introduction of new functional groups.
Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts are well-known to effect C-H activation directed by a nitrogen-containing group. rsc.org For instance, the annulation of N-methoxybenzamides with diazo compounds proceeds via a Rh(III)-catalyzed C-H activation pathway. rsc.org A similar strategy could potentially be applied to this compound, where the lactam nitrogen directs the catalyst to activate a C-H bond on the benzo-fused ring, leading to annulation or arylation products.
Palladium-Catalyzed C-H Functionalization: Palladium catalysis is widely used for C-H functionalization. rsc.org The synthesis of 4-bromoisoquinolones has been achieved through a palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. researchgate.net While this is a synthetic route to the core structure, subsequent palladium-catalyzed C-H activation at other positions of the molecule is a feasible derivatization strategy. For example, the direct arylation of related heterocycles has been successfully demonstrated.
Table 2: Examples of Directed C-H Functionalization on Isoquinoline Scaffolds
| Substrate | Catalyst/Reagent | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Isoquinoline | Benzoic acid/Vinyl ketone | C-4 | Alkylated Isoquinoline | acs.orgresearchgate.net |
| N-alkylanilines | Pd(OAc)₂/Bromoalkynes | C-H/Annulation | 3-Bromoindoles | rsc.org |
The bromine atom at the C4-position of this compound also offers a handle for traditional cross-coupling reactions, which can be used in tandem with C-H functionalization to create highly complex molecules. The interplay between the inherent reactivity of the C-Br bond and the potential for directed C-H activation at other sites makes this a versatile building block in medicinal and materials chemistry.
Mechanistic Investigations of 4 Bromo 4h Isoquinolin 3 One Synthesis and Reactivity
Elucidation of Bromination Mechanisms
The synthesis of 4-bromo-4H-isoquinolin-3-one via direct bromination of its parent lactam, 1,4-dihydroisoquinolin-3(2H)-one, is not a straightforward process. Research has shown that attempts to brominate the parent lactam using various brominating agents, such as N-Bromosuccinimide (NBS), a dioxane-Br₂ complex, or copper(II) bromide, have been unsuccessful. Instead of the desired α-bromination product, these reactions typically lead to the oxidative aromatization of the lactam ring, yielding 3-hydroxyisoquinoline. nih.gov This outcome suggests that the intermediate formed upon single-electron transfer or enolization is highly prone to oxidation, which provides a more favorable thermodynamic pathway than substitution at the α-position.
The general mechanism for the α-bromination of a lactam, analogous to ketone bromination, can proceed through two primary pathways depending on the conditions:
Acid-Catalyzed Bromination: In the presence of an acid, the lactam carbonyl is protonated, increasing the acidity of the α-proton. Tautomerization leads to the formation of an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (e.g., Br₂) to yield the α-brominated lactam and HBr.
Base-Mediated Bromination: Under basic conditions, a proton is abstracted from the α-carbon to form an enolate. This enolate is a potent nucleophile that readily attacks an electrophilic bromine source like Br₂.
In the case of 1,4-dihydroisoquinolin-3(2H)-one, the propensity for aromatization suggests that the enol or enolate intermediate rapidly loses a second proton (or undergoes oxidation) to form the stable aromatic isoquinoline (B145761) ring system, outcompeting the nucleophilic attack on the bromine source.
Mechanistic Pathways in Metal-Catalyzed Cyclizations
Given the difficulties with direct bromination, metal-catalyzed cyclization reactions provide a more effective route for constructing the 4-bromo-isoquinolinone skeleton. Palladium catalysis, in particular, has been successfully employed. researchgate.net A notable method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net
This process selectively produces 4-bromoisoquinolone when conducted in the presence of a palladium(II) bromide/copper(II) bromide system. The proposed mechanism proceeds as follows:
Coordination and Cyclization: The palladium catalyst coordinates with the alkyne moiety of the starting material. This is followed by an intramolecular cyclization where the azide (B81097) attacks the activated alkyne, leading to a six-membered ring intermediate after the extrusion of dinitrogen gas (N₂).
Reductive Elimination/Oxidative Addition: The specific role of PdBr₂ and CuBr₂ is to facilitate the cyclization and introduce the bromine atom regioselectively at the C4 position.
Isomerization and Product Formation: The reaction conditions, including the solvent and the presence of additives like acetic acid, are crucial for directing the reaction toward the desired 4-bromoisoquinolone product over other potential isomers or byproducts. researchgate.net
The table below summarizes the conditions for the selective synthesis of 4-bromoisoquinolone from a 2-alkynyl benzyl azide precursor, highlighting the critical role of the reagents in controlling the reaction outcome. researchgate.net
| Entry | Additive (equiv.) | Solvent | Yield of 4-Bromoisoquinoline (B23445) (%) | Yield of 4-Bromoisoquinolone (%) |
| 1 | LiBr (3) | MeCN | 40 | 12 |
| 2 | LiBr (2) | ClCH₂CH₂Cl | 26 | 31 |
| 3 | HOAc (2) | ClCH₂CH₂Cl | Trace | 70 |
| 4 | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | Trace | 83 |
Data derived from studies on 2-alkynyl benzyl azides. researchgate.net
Understanding the Basis of Eschenmoser Coupling Reactions
The this compound scaffold contains an α-bromo lactam moiety, making it a suitable electrophile for the Eschenmoser coupling reaction. This reaction is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an α-halo carbonyl compound with a thioamide to form a β-enaminocarbonyl derivative after sulfur extrusion. nih.govchem-station.com
Detailed mechanistic studies have been performed on a closely related analogue, 4-bromoisoquinoline-1,3(2H,4H)-dione. nih.govbeilstein-journals.org The reaction proceeds via the following key steps:
S-Alkylation: The thioamide acts as a nucleophile, with the sulfur atom attacking the electrophilic carbon bearing the bromine atom (C4 of the isoquinolinone). This S-alkylation step forms an α-thioiminium salt intermediate. nih.gov
Intermediate Formation and Competing Pathways: The fate of the α-thioiminium salt is highly dependent on the reaction conditions.
Eschenmoser Coupling: In the absence of a strong base, a proton can be abstracted from the α-carbon of the original thioamide portion, creating a carbanion. This carbanion then attacks the iminium carbon, forming a three-membered episulfide ring. Subsequent sulfur extrusion, often promoted by a thiophile like triphenylphosphine, yields the final enamine product. nih.govnih.gov
Hantzsch Thiazole (B1198619) Synthesis: Alternatively, under certain conditions, particularly without a base, the reaction can proceed through a cyclization involving the iminium nitrogen and the carbonyl oxygen, leading to the formation of a thiazole-containing fused ring system as a major byproduct. nih.gov
The choice of solvent and the presence of a base are critical in controlling the reaction pathway. Polar aprotic solvents like DMF or MeCN are often favored. nih.govbeilstein-journals.org
| Substrate | Thioamide | Conditions (Solvent) | Major Product Type | Yield (%) |
| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Thiobenzamide (B147508) | DMF | Eschenmoser Coupling | 75 |
| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Thioacetamide (B46855) | DMF | Eschenmoser Coupling | 78 |
| 4-Bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one | Thiobenzamide | MeCN (no base) | Hantzsch Thiazole Synthesis | 97 (of salt intermediate) |
| 4-Bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one | Thiobenzamide | DMF (with P(OEt)₃) | Eschenmoser Coupling | 62 |
Data derived from mechanistic studies on α-bromo lactams. nih.gov
Analysis of Photochemical Rearrangement Mechanisms and Intermediates
The photochemistry of α-bromo lactams like this compound is anticipated to be dominated by the homolytic cleavage of the relatively weak carbon-bromine bond. Upon irradiation with UV light, this bond can break to form a bromine radical and a lactam-derived carbon-centered radical at the C4 position. The fate of this radical intermediate determines the final product.
While direct photochemical studies on this compound are not widely reported, the Norrish-Yang cyclization serves as a relevant model for photochemical reactions in cyclic amide systems. acs.org This reaction involves:
Norrish Type II Reaction: Intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical intermediate.
Cyclization or Cleavage: This biradical can then either cyclize to form a new ring system (cyclobutanol formation) or undergo cleavage.
In the context of this compound, the initially formed C4-radical could potentially undergo several transformations:
Hydrogen Abstraction: Abstracting a hydrogen atom from the solvent or another molecule to yield the debrominated parent lactam, 1,4-dihydroisoquinolin-3(2H)-one.
Intramolecular Cyclization: If a suitable hydrogen atom is available within the molecule at a sterically accessible position (e.g., from an N-substituent), an intramolecular hydrogen transfer could occur, followed by radical-radical coupling to form a bicyclic or bridged product.
Rearrangement: The radical could trigger skeletal rearrangements to form more stable isomers.
Studies on related imidazolidinone derivatives have shown that the diastereoselective course of such photochemical reactions can be influenced by additives, suggesting that intermediates can be controlled to favor specific stereochemical outcomes. acs.org
Stereochemical and Regiochemical Control in Reactions
Controlling the stereochemistry and regiochemistry is paramount in the synthesis and reactivity of this compound.
In Bromination: The primary issue of regiochemical control is the competition between the desired α-bromination and the undesired aromatization of the ring. As observed, the reaction conditions tested favor aromatization, indicating a strong thermodynamic driving force that overrides the kinetics needed for simple substitution. nih.gov
In Metal-Catalyzed Cyclizations: The regioselectivity of bromine incorporation is controlled by the catalytic system. In the palladium-catalyzed synthesis from 2-alkynyl benzyl azides, the use of PdBr₂ ensures that the bromine is installed at the C4 position. researchgate.net The choice of ligands and additives in such catalytic cycles is crucial for directing the regiochemical outcome of bond formations. nih.gov
In Eschenmoser Coupling Reactions: The regioselectivity of the initial C-S bond formation is predetermined by the positions of the nucleophilic sulfur (on the thioamide) and the electrophilic carbon (the C4 bearing the bromine). However, the ultimate product is dictated by chemoselectivity—the competition between the Eschenmoser sulfide (B99878) contraction and the Hantzsch thiazole synthesis. This is controlled by factors like the acidity of the α-protons and the presence of a base, which can selectively promote the deprotonation needed for the Eschenmoser pathway over the cyclization leading to the thiazole. nih.govbeilstein-journals.org
In Photochemical Reactions: The regioselectivity of photochemical reactions like the Norrish-Yang cyclization is governed by the proximity of the hydrogen atom to be abstracted to the excited carbonyl group, typically favoring γ-hydrogen abstraction to form a stable six-membered transition state. acs.org The stereochemical outcome of subsequent cyclization is influenced by the steric and electronic properties of the intermediate biradical. nih.gov
Spectroscopic Characterization Techniques for 4 Bromo 4h Isoquinolin 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4-bromo-4H-isoquinolin-3-one and its derivatives, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of isoquinoline (B145761) derivatives provides characteristic signals for the protons in the heterocyclic and benzene (B151609) rings. In the case of substituted 1,4-dihydro-3(2H)-isoquinolinones, the aromatic protons typically appear as a multiplet in the range of δ 7.14–8.55 ppm. uea.ac.uk The methylene (B1212753) protons (CH2) of the dihydroisoquinolinone core give rise to singlets around δ 3.73 ppm and δ 4.76 ppm. uea.ac.uk For 4-bromo-3-phenylisoquinolin-1(2H)-one, a related compound, the proton on the nitrogen atom (N-H) is observed as a singlet. The chemical shifts of the aromatic protons are influenced by the substituents on the phenyl ring.
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| Aromatic H | 7.14–8.55 | Multiplet | uea.ac.uk |
| CH₂ (position 1) | ~4.76 | Singlet | uea.ac.uk |
| CH₂ (position 4) | ~3.73 | Singlet | uea.ac.uk |
Note: The data in this table is for substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives and provides an approximation for the expected shifts in this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-bromoisoquinoline (B23445), a related compound, the carbon atoms of the isoquinoline ring show distinct signals. chemicalbook.comsci-hub.box In substituted 1,4-dihydro-3(2H)-isoquinolinones, the carbonyl carbon (C=O) of the lactam ring gives a characteristic signal around δ 169.5 ppm. The carbons of the aromatic ring resonate in the region of δ 122.7–150.3 ppm. The methylene carbons of the dihydroisoquinolinone moiety appear at approximately δ 37.5 ppm and δ 50.9 ppm. uea.ac.uk
| Carbon | Chemical Shift (ppm) | Reference |
| C=O | ~169.5 | uea.ac.uk |
| Aromatic C | 122.7–150.3 | uea.ac.uk |
| CH₂ (position 1) | ~50.9 | uea.ac.uk |
| CH₂ (position 4) | ~37.5 | uea.ac.uk |
Note: The data in this table is for substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives and provides an approximation for the expected shifts in this compound.
Other Advanced NMR Techniques (e.g., ¹⁵N, ³¹P NMR, 2D NMR)
¹⁵N NMR could provide insights into the electronic environment of the nitrogen atom within the isoquinoline ring, although its application to this specific compound is not widely reported.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isoquinolinone derivative would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650–1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring. pressbooks.pub The N-H stretching vibration in the lactam would typically appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H stretching of methylene groups appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring are expected in the 1450–1600 cm⁻¹ region. vscht.cz
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H Stretch (Lactam) | 3200-3400 | libretexts.org |
| Aromatic C-H Stretch | >3000 | libretexts.org |
| Alkyl C-H Stretch | <3000 | libretexts.org |
| C=O Stretch (Lactam) | 1650-1700 | pressbooks.pub |
| Aromatic C=C Stretch | 1450-1600 | vscht.cz |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. For a bromo-substituted compound like this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. youtube.comdocbrown.info
A study on the fragmentation of 4-bromo-3-phenylisoquinolin-1(2H)-one, a related compound, showed the molecular ion peak and a prominent fragment corresponding to the loss of the bromine atom (-Br). researchgate.net The fragmentation of isoquinoline alkaloids often involves the loss of small molecules or substituent groups. nih.govnih.gov For this compound, key fragmentation pathways would likely involve the loss of Br, CO, and potentially cleavage of the heterocyclic ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. It achieves this by measuring the mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.
For this compound, which has a molecular formula of C₉H₆BrNO, the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The theoretical monoisotopic mass of this compound is approximately 222.9682 g/mol . nih.gov
Below is a hypothetical data table illustrating how HRMS data for this compound would be presented.
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| This compound | C₉H₆⁷⁹BrNO | 222.9682 | Hypothetical Data |
| This compound | C₉H₆⁸¹BrNO | 224.9662 | Hypothetical Data |
Note: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
The application of X-ray crystallography is crucial for unambiguously confirming the connectivity and stereochemistry of complex molecules like this compound and its derivatives. The presence of the bromine atom is particularly advantageous in X-ray crystallography. As a heavy atom, bromine scatters X-rays more strongly than lighter atoms, which can simplify the process of solving the crystal structure, a technique known as anomalous scattering. lifechemicals.com
While a specific crystallographic information file (CIF) for this compound has not been identified in public databases, the crystal structures of numerous brominated and substituted isoquinoline and quinoline (B57606) derivatives have been reported. lifechemicals.com These studies provide valuable insights into the expected solid-state conformation and packing of similar molecules. For example, analysis of related structures often reveals details about hydrogen bonding networks and π-π stacking interactions, which govern the supramolecular assembly in the crystal lattice.
A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Hypothetical Data |
| Space Group | Hypothetical Data |
| a (Å) | Hypothetical Data |
| b (Å) | Hypothetical Data |
| c (Å) | Hypothetical Data |
| α (°) | Hypothetical Data |
| β (°) | Hypothetical Data |
| γ (°) | Hypothetical Data |
| Volume (ų) | Hypothetical Data |
| Z | Hypothetical Data |
| Calculated Density (g/cm³) | Hypothetical Data |
Chromatographic Methods Coupled with Spectroscopy (e.g., GC-MS)
Chromatographic techniques are essential for separating individual components from a mixture, a critical step in the analysis of reaction products and the assessment of compound purity. When coupled with a spectroscopic detector, such as a mass spectrometer (MS), it becomes a powerful analytical tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and passed through a capillary column, where different components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification.
The mass spectrum of a compound is a fingerprint, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, carbon monoxide (from the lactam ring), and other characteristic fragments of the isoquinoline core.
While a specific GC-MS chromatogram and mass spectrum for this compound are not available, the NIST Mass Spectrometry Data Center contains an entry for the related compound, 4-bromoisoquinoline. nih.gov The mass spectrum of 4-bromoisoquinoline shows a prominent molecular ion peak and a base peak corresponding to the loss of the bromine atom, which is a common fragmentation pattern for halogenated aromatic compounds. nih.gov This information can be used to predict the likely fragmentation behavior of this compound.
A table summarizing the key mass spectral data for the related compound 4-bromoisoquinoline is provided below.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 4-Bromoisoquinoline | 207/209 | 128 | 101, 75 |
This data illustrates the characteristic isotopic pattern of bromine (M+ and M+2 peaks) and the primary fragmentation through the loss of the bromine atom. Similar fragmentation would be anticipated for this compound, with additional fragments related to the lactam functionality.
Synthetic Utility and Applications in Chemical Synthesis
Role as a Key Building Block in Organic Synthesis
The strategic placement of a bromine atom in the 4-bromo-4H-isoquinolin-3-one scaffold makes it an attractive starting material for a variety of chemical transformations. Brominated heterocycles are highly valued in synthetic and medicinal chemistry as they serve as versatile intermediates for nucleophilic substitution and catalytic cross-coupling reactions. researchgate.net This reactivity allows for the introduction of diverse functional groups, facilitating the rapid exploration of chemical space and the generation of novel molecular architectures. researchgate.net
The isoquinoline (B145761) core is a privileged structure found in numerous natural products and biologically active compounds. google.com The presence of the bromo-substituent on this framework provides a handle for further chemical modification, making this compound a key building block for creating a wide array of derivatives. Propargylic alcohols, for instance, are readily available and highly explored building blocks in organic synthesis, and their distinct reactivities have been harnessed to develop novel synthetic strategies for constructing polycyclic systems, including heterocycles like isoquinolines. researchgate.net
Intermediacy in the Construction of Complex Heterocyclic Frameworks
The this compound core serves as a crucial intermediate in the synthesis of more elaborate heterocyclic structures. A notable example is the synthesis of 4-bromoisoquinolone from 2-alkynyl benzyl (B1604629) azides, a reaction catalyzed by palladium. researchgate.net This method introduces a bromine atom into the product, enhancing its utility for further synthetic transformations. researchgate.net
Furthermore, the related compound, 4-bromoisoquinoline-1,3(2H,4H)-dione, has been utilized in the Eschenmoser coupling reaction with various thioformanilides, thioacetanilides, and thiobenzanilides. thieme-connect.com This reaction proceeds under mild conditions to produce (Z)-4-((substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones in good yields. thieme-connect.com The isoquinoline-1,3(2H,4H)-dione scaffold itself has been the focus of extensive research aimed at developing new pharmaceuticals, and various methods have been developed for its functionalization. researchgate.net
The following table provides examples of complex heterocyclic frameworks synthesized using bromo-isoquinoline derivatives as intermediates:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Alkynyl benzyl azide (B81097) | PdBr2, CuBr2, HOAc, ClCH2CH2Cl, 80 °C | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 83 | researchgate.net |
| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Substituted thioformanilides, DMF or MeCN, 25–60 °C | (Z)-4-((Substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones | 43–95 | thieme-connect.com |
Application in DNA-Encoded Library Synthesis Methodologies
DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of small-molecule ligands for therapeutically relevant targets. nih.gov This technology relies on the synthesis of vast libraries of compounds, where each molecule is tagged with a unique DNA sequence that encodes its synthetic history. nih.gov The development of robust and DNA-compatible chemical reactions is crucial for the successful construction of these libraries. nih.gov
While direct evidence of this compound's use in published DEL syntheses is not explicitly detailed in the provided search results, the characteristics of this compound align well with the requirements for DEL building blocks. Its ability to participate in reliable coupling reactions under mild conditions, such as those used in the synthesis of complex heterocycles, suggests its potential utility in this field. The versatility of the bromo-substituent for diversification through cross-coupling reactions would be highly advantageous in generating the large chemical diversity sought in DELs. researchgate.net The principles of DEL synthesis involve iterative steps of coupling a building block and then ligating a corresponding DNA tag, a process that benefits from high-yielding and broadly applicable reactions. youtube.com
Precursor for Advanced Synthetic Intermediates
The reactivity of the bromine atom in this compound allows for its conversion into a variety of other functional groups, thereby serving as a precursor for more advanced synthetic intermediates. For example, the bromo-group can be readily displaced or participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility is critical for the synthesis of highly functionalized molecules.
A patent describes a preparation method for 4-bromoisoquinolinone and its derivatives, highlighting the importance of introducing a halogen atom to provide an effective pathway for incorporating new functional groups onto the isoquinoline and isoquinolone skeletons. google.com The traditional synthesis of the isoquinoline ring often requires harsh conditions, making the development of milder methods for producing functionalized isoquinolones a significant area of research. google.com The ability to transform the bromo-substituent of this compound into other functionalities makes it a valuable precursor for creating a diverse range of advanced intermediates for drug discovery and materials science.
Conclusion and Future Research Directions
Summary of Current Methodological Advancements
Significant progress has been made in the synthesis of 4-bromoisoquinolinones. A key advancement is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net This methodology allows for the selective synthesis of 4-bromoisoquinolones under specific conditions. researchgate.net For instance, the use of a PdBr2/CuBr2/HOAc catalytic system in CH2ClCH2Cl selectively yields 4-bromoisoquinolone. researchgate.net Traditional methods for synthesizing the isoquinoline (B145761) ring often require harsh conditions, such as high temperatures and the use of superacid catalysts, and can result in multiple byproducts, making purification difficult. google.com The development of transition-metal-catalyzed approaches, while an improvement, has often involved multi-step syntheses to achieve substitution at various positions. google.com
A notable preparation method involves the intramolecular cyclization of ortho-alkynyl benzyl azide (B81097) in the presence of a palladium catalyst and a bromine source. google.com This method is advantageous due to its operational simplicity, high yield, and the ease of purification of the resulting product. google.com The reaction can be carried out under relatively mild conditions, with temperatures ranging from 60°C to 100°C. google.com
The table below summarizes a key palladium-catalyzed synthesis of 4-bromo-3-phenylisoquinolin-1(2H)-one, a derivative of 4-bromo-4H-isoquinolin-3-one.
Table 1: Palladium-Catalyzed Synthesis of 4-Bromo-3-phenylisoquinolin-1(2H)-one
| Reactant | Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-azidomethyl-1-(phenylethynyl)benzene | PdBr2 (5 mol%) | HOAc (2 equiv.) | ClCH2CH2Cl | 80 | 83 |
Data sourced from ResearchGate. researchgate.net
Identification of Emerging Synthetic Strategies
Emerging synthetic strategies are focused on improving efficiency, atom economy, and functional group tolerance. One promising approach is the use of cascade reactions, which allow for the construction of complex molecular architectures in a single operation. For example, a cascade cyclization of ortho-propynol phenyl azides promoted by TMSBr has been developed for the synthesis of 4-bromo quinolines. researchgate.net This transformation proceeds smoothly to generate the desired products in moderate to excellent yields and demonstrates good functional group compatibility. researchgate.net
Radical cascade reactions employing acryloyl benzamides as key substrates are also gaining attention for the synthesis of isoquinoline-1,3(2H,4H)-diones. rsc.org These methods utilize various radical precursors to furnish the isoquinoline-1,3-dione scaffold. rsc.orgresearchgate.net While not directly producing this compound, these strategies could potentially be adapted by incorporating a brominating agent or using a brominated starting material.
Future synthetic strategies may involve:
Photocatalysis: The use of visible light to promote reactions could offer milder and more sustainable synthetic routes.
Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity.
C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalized substrates.
Exploration of Novel Derivatization Pathways
The bromine atom at the 4-position of the isoquinolinone scaffold is a key functional group for further derivatization. This allows for the introduction of various substituents through cross-coupling reactions, nucleophilic substitutions, and other transformations, significantly expanding the chemical space of accessible isoquinolinone derivatives. researchgate.net
One example of derivatization is the Eschenmoser coupling reaction of 4-bromoisoquinoline-1,3(2H,4H)-diones with substituted thioformanilides, which yields (Z)-4-((substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones under mild conditions. thieme-connect.com This highlights the utility of the bromo-substituted core in creating more complex molecules.
Future derivatization pathways could explore:
Suzuki, Heck, and Sonogashira couplings: To introduce aryl, vinyl, and alkynyl groups.
Buchwald-Hartwig amination: For the synthesis of N-arylated derivatives.
Click Chemistry: For the efficient and regioselective introduction of various functional moieties.
The following table showcases examples of derivatives synthesized from 4-bromoisoquinolin-1(2H)-one precursors.
Table 2: Examples of Derivatized Isoquinolinones
| Derivative | Starting Material | Reagents | Yield (%) |
|---|---|---|---|
| 4-Bromo-3-o-tolylisoquinolin-1(2H)-one | 2-azidomethyl-1-(o-tolylethynyl)benzene | PdBr2, HOAc | Not specified |
| 4-Bromo-3-(4-methoxyphenyl)isoquinolin-1(2H)-one | 2-azidomethyl-1-((4-methoxyphenyl)ethynyl)benzene | PdBr2, HOAc | Not specified |
| 4-Bromo-3-(5-bromothiophen-2-yl)isoquinolin-1(2H)-one | 2-azidomethyl-1-((5-bromothiophen-2-yl)ethynyl)benzene | PdBr2, HOAc | Not specified |
Data sourced from ResearchGate. researchgate.net
Future Directions in Computational and Mechanistic Research
Computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly important in understanding the reactivity and properties of molecules like this compound. sapub.orgnih.gov Such studies can provide insights into reaction mechanisms, predict the outcomes of synthetic transformations, and guide the design of new derivatives with desired electronic and steric properties. nih.govnih.gov
For instance, computational analyses can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov Molecular electrostatic potential (MEP) maps can identify nucleophilic and electrophilic sites within the molecule, predicting its interaction with other reagents. sapub.org
Future computational and mechanistic research should focus on:
Elucidating Reaction Mechanisms: Detailed computational modeling of the palladium-catalyzed cyclization and other synthetic routes to understand the transition states and intermediates involved.
Predicting Reactivity: Using computational tools to predict the regioselectivity and stereoselectivity of derivatization reactions on the this compound scaffold.
In Silico Screening: Employing molecular docking and other computational methods to predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Combining experimental data with computational models to develop robust SAR models that can guide the design of more potent and selective compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-bromo-4H-isoquinolin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 4H-isoquinolin-3-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–90°C, monitored by TLC. Optimization includes controlling stoichiometry (1.1–1.3 equivalents of NBS) and reaction time (6–8 hours) to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms bromine substitution patterns.
- HRMS : Validates molecular weight (C9H6BrNO: theoretical 238.96 g/mol).
- X-ray crystallography : Resolves crystal packing and confirms the planar isoquinolinone core (bond angles ~120°) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to identify decomposition products (e.g., debrominated derivatives) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in pharmacological studies?
- Methodological Answer : Introduce substituents at the 1- or 8-positions via Suzuki coupling or nucleophilic aromatic substitution. For example, adding a 4-fluorophenyl group improves kinase inhibition potency (IC50 reduction from 1.2 µM to 0.3 µM). Validate using in vitro assays (e.g., enzyme-linked immunosorbent assays) and computational docking (AutoDock Vina) to predict binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets across studies, focusing on variables like assay type (cell-free vs. cell-based) and compound purity.
- Control experiments : Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Structural verification : Confirm derivative integrity via X-ray crystallography to rule out isomerization or degradation artifacts .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (Gaussian 09) to evaluate transition states and activation energies for Suzuki-Miyaura couplings. Parameters like HOMO-LUMO gaps (e.g., 5.2 eV) and Mulliken charges on bromine (-0.35 e) guide catalyst selection (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) .
Q. What experimental designs minimize side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting groups : Temporarily block the 3-keto group with tert-butyldimethylsilyl (TBS) chloride to prevent nucleophilic attack.
- Low-temperature reactions : Perform Grignard additions at -78°C to suppress ketone reduction.
- Catalytic screening : Test Pd-, Cu-, and Ni-based catalysts to optimize regioselectivity in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
